![molecular formula C17H28N2O4 B5967009 methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate](/img/structure/B5967009.png)
methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate
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Overview
Description
Methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPPPB and is a member of the piperidine family of compounds. The unique structure of MOPPPB has led to its investigation as a potential therapeutic agent for a variety of medical conditions.
Mechanism of Action
The mechanism of action of MOPPPB involves its ability to selectively bind to dopamine D3 receptors. This binding results in the inhibition of dopamine signaling, which can have a variety of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MOPPPB are still being investigated. However, studies have shown that the compound can modulate dopamine signaling in the brain and peripheral tissues. This has led to investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using MOPPPB in lab experiments is its selectivity for dopamine D3 receptors. This allows for more targeted investigations into the role of dopamine signaling in various biological systems. However, one limitation of using MOPPPB is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research into MOPPPB. One area of investigation could be the development of more selective dopamine D3 receptor antagonists based on the structure of MOPPPB. Additionally, investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction and schizophrenia could be expanded to include clinical trials. Finally, investigations into the potential toxicity of MOPPPB could lead to the development of safer compounds for use in scientific research.
Synthesis Methods
The synthesis of MOPPPB involves the reaction of 4-piperidone with 3-(3-oxo-3-(1-pyrrolidinyl)propyl)benzaldehyde in the presence of methyl 4-chloro-4-oxobutanoate. This reaction results in the formation of MOPPPB, which can be purified through various methods including column chromatography and recrystallization.
Scientific Research Applications
MOPPPB has been investigated for its potential applications in scientific research. One area of research has focused on the compound's ability to act as a selective dopamine D3 receptor antagonist. This has led to investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction and schizophrenia.
properties
IUPAC Name |
methyl 4-oxo-4-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-23-17(22)9-8-16(21)19-12-4-5-14(13-19)6-7-15(20)18-10-2-3-11-18/h14H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDUXIRWWNSOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)CCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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